4-Nitro Sulfamethoxazole

概要

説明

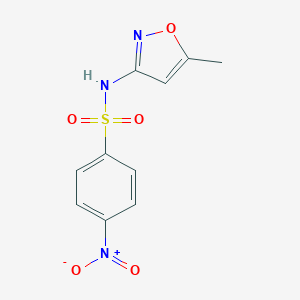

Benzenesulfonamide, n-(5-methyl-3-isoxazolyl)-4-nitro- is an organic compound with the molecular formula C10H10N2O3S. It is a white to pale yellow crystalline solid that is soluble in water and various organic solvents. This compound is primarily used in research and industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, n-(5-methyl-3-isoxazolyl)-4-nitro- typically involves the reaction of 3-amino-5-methylisoxazole with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under controlled temperature conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

化学反応の分析

Reduction Reactions

4-NSMX undergoes nitro group reduction to form hydroxylamine and amine derivatives, critical in metabolic and environmental pathways.

Catalytic Hydrogenation

- Conditions : Ethanol solvent, hydrogen gas (H₂), poisoned catalyst (e.g., palladium on carbon).

- Products : Hydroxylamine intermediate (HA-SMX) and fully reduced amine derivative (SMX-NH₂).

- Mechanism : Sequential reduction of the nitro (–NO₂) group to hydroxylamine (–NHOH) and finally to amine (–NH₂) .

Bioorthogonal Reduction

- Conditions : Aqueous media, 4,4'-bipyridine catalyst, diboron reagent (B₂(OH)₄).

- Products : Corresponding amine derivatives.

- Kinetics : Pseudo-first-order kinetics with rate constants up to 3.0 × 10⁻³ s⁻¹ at 37°C .

| Reduction Pathway | Catalyst/Reagent | Key Product | Yield/Conversion |

|---|---|---|---|

| Catalytic Hydrogenation | H₂/Pd-C | HA-SMX | ~30% |

| Bioorthogonal | 4,4'-bipyridine/B₂(OH)₄ | SMX-NH₂ | >90% (in vitro) |

Oxidation Reactions

The nitro group in 4-NSMX influences oxidation pathways, particularly under environmental conditions.

Oxidative Degradation

- Conditions : Potassium ferrate (Fe(VI)), pH 3–9.

- Products : Sulfonic acids and fragmented aromatic intermediates.

- Kinetics : Second-order rate constants (k) range from 1.2–3.8 × 10³ M⁻¹s⁻¹ .

Photocatalytic Oxidation

- Conditions : UV light, TiO₂ catalyst.

- Products : Des-nitro intermediates and hydroxylated derivatives.

- Efficiency : ~80% degradation within 120 min .

Environmental Transformation

4-NSMX participates in soil and groundwater redox processes:

Denitrification in Soil

- Conditions : Anoxic soil, microbial denitrification.

- Products : 4-Nitroso-SMX (via nitrosative deamination) and irreversible 4-Nitro-SMX .

- Key Finding : Nitric oxide (NO) mediates nitroso formation, with steady-state [NO] = 0.1–1.5 μM .

| Environmental Process | Key Reactant | Product | Half-Life |

|---|---|---|---|

| Denitrification | NO/HONO | 4-Nitroso-SMX | 5.5 ± 1.5 h |

| Abiotic Hydrolysis | H₂O | Stable (no degradation) | >30 d |

Metabolic Pathways

4-NSMX is a precursor to reactive metabolites in biological systems:

Cytochrome P450 Oxidation

- Enzyme : CYP2C9 (human liver microsomes).

- Products : Hydroxylamine (HA-SMX) → Nitroso-SMX (SMX-NO).

- Toxicity : SMX-NO forms protein adducts, implicated in hypersensitivity reactions .

Acetylation

- Enzyme : Arylamine N-acetyltransferase (NAT).

- Product : N4-Acetyl-4-NSMX (inactive).

- Excretion : 46.2 ± 6.6% of dose as acetylated metabolite .

Substitution Reactions

The sulfonamide group undergoes nucleophilic displacement under basic conditions:

Nucleophilic Aromatic Substitution

科学的研究の応用

Biotransformation Studies

4-Nitro Sulfamethoxazole is often studied for its role in biotransformation processes. It serves as a significant transformation product (TP) of sulfamethoxazole, which is commonly found in wastewater and environmental samples. Research has shown that under specific conditions, such as denitrifying environments, 4-NSMX can be generated from SMX. For instance, studies have demonstrated the microbial transformation of SMX into 4-NSMX under anaerobic conditions, highlighting the compound's relevance in understanding antibiotic degradation pathways in natural and engineered systems .

Environmental Monitoring

The presence of 4-NSMX in aquatic environments is indicative of pharmaceutical contamination. Its detection is crucial for assessing the environmental impact of pharmaceuticals. Research indicates that 4-NSMX can persist in the environment, thus necessitating the development of analytical methods for its quantification. Techniques such as LC-MS/MS are employed to analyze transformation products like 4-NSMX in various matrices, including soil and water .

Toxicological Studies

This compound is also utilized in toxicological assessments to evaluate the safety and environmental risks associated with sulfamethoxazole and its metabolites. Understanding the toxicity profiles of these compounds helps inform regulatory decisions regarding their use and disposal .

Quality Control and Assurance

In pharmaceutical manufacturing, this compound serves as a reference standard for quality control (QC) and quality assurance (QA). It is used during the production of sulfamethoxazole formulations to ensure consistency and compliance with regulatory standards. The compound's stability and characterization are critical for validating analytical methods used in drug formulation processes .

Abbreviated New Drug Applications (ANDA)

The compound plays a role in filing Abbreviated New Drug Applications (ANDAs) with the FDA. It provides a benchmark for demonstrating bioequivalence between generic formulations and their brand-name counterparts .

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Biotransformation Studies | Investigating microbial transformation pathways of SMX to 4-NSMX |

| Environmental Monitoring | Detection of 4-NSMX as an indicator of pharmaceutical pollution |

| Toxicological Studies | Assessing safety profiles and environmental risks |

| Quality Control | Used as a reference standard in pharmaceutical manufacturing |

| ANDA Filing | Benchmark for demonstrating bioequivalence in generic drug applications |

Case Study 1: Biotransformation Under Anaerobic Conditions

A study conducted on the anaerobic transformation of sulfamethoxazole revealed that under denitrifying conditions, significant amounts of this compound were produced as a byproduct. This research utilized batch cultures to simulate natural conditions, providing insights into the microbial communities involved in this transformation .

Case Study 2: Environmental Persistence

Research focusing on the persistence of pharmaceuticals in aquatic environments highlighted that 4-NSMX remains detectable long after initial contamination events. The study utilized advanced analytical techniques to track the degradation pathways and persistence rates of various transformation products, including 4-NSMX .

作用機序

The mechanism of action of Benzenesulfonamide, n-(5-methyl-3-isoxazolyl)-4-nitro- involves the inhibition of specific enzymes. It targets enzymes involved in the synthesis of folic acid, thereby disrupting the metabolic pathways essential for bacterial growth and survival. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the normal substrate from accessing the site .

類似化合物との比較

Similar Compounds

Sulfamethoxazole: Another sulfonamide antibiotic with a similar structure but different substituents.

Sulfadiazine: A sulfonamide with a pyrimidine ring instead of an isoxazole ring.

Sulfisoxazole: Contains an isoxazole ring but with different substituents.

Uniqueness

Benzenesulfonamide, n-(5-methyl-3-isoxazolyl)-4-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit folic acid synthesis makes it a valuable compound in antibacterial research .

生物活性

4-Nitro sulfamethoxazole (4-NSMX) is a derivative of sulfamethoxazole (SMX), a widely used sulfonamide antibiotic. This compound has garnered attention due to its potential biological activity and environmental persistence. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, interactions with other drugs, and environmental implications.

This compound is classified as an impurity of sulfamethoxazole and is utilized primarily in quality control during the production of SMX. Its chemical structure includes a nitro group at the para position relative to the sulfonamide moiety, which influences its biological activity.

| Property | Value |

|---|---|

| CAS Number | 29699-89-6 |

| Molecular Formula | C₁₁H₁₂N₄O₅S |

| Molecular Weight | 286.30 g/mol |

| Solubility | Soluble in water |

Antimicrobial Effects

Research has indicated that this compound exhibits antimicrobial properties similar to SMX. A study demonstrated its efficacy against various fungal strains, particularly when combined with trimethoprim (TMP). The combination showed synergistic effects with a fractional inhibitory concentration index (FICI) indicating strong synergy in inhibiting Conidiobolus lamprauges, a pathogenic fungus .

Photolytic Stability and Environmental Impact

The photolytic degradation of this compound has been studied extensively. It was found to be more photostable than SMX under natural environmental conditions, which raises concerns about its persistence in aquatic systems. In laboratory settings, photolysis led to the generation of several metabolites, including 4-nitroso sulfamethoxazole, which can revert back to SMX, thereby complicating environmental assessments .

Toxicological Studies

Toxicological evaluations have shown that this compound can activate T cells in patients with hypersensitivity reactions, suggesting an immunological component to its biological activity. This activation has implications for understanding drug allergies associated with sulfonamide antibiotics .

Case Study 1: Antifungal Efficacy

In vitro studies assessed the antifungal activity of this compound in combination with other antifungal agents. The results indicated that this compound could enhance the efficacy of existing treatments against resistant fungal strains, highlighting its potential role in clinical settings .

Case Study 2: Environmental Persistence

A study conducted on the persistence of this compound in wastewater treatment plants revealed that it could undergo microbial transformation into more stable forms. This transformation process emphasizes the need for further research into its environmental fate and potential risks associated with prolonged exposure .

特性

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-4-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O5S/c1-7-6-10(11-18-7)12-19(16,17)9-4-2-8(3-5-9)13(14)15/h2-6H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHJLDAHBWWMCRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352058 | |

| Record name | benzenesulfonamide, n-(5-methyl-3-isoxazolyl)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29699-89-6 | |

| Record name | 4-Nitro-sulfamethoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29699-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitro-sulfamethoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029699896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | benzenesulfonamide, n-(5-methyl-3-isoxazolyl)-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-NITRO-SULFAMETHOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RUX9Z8AS99 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。